N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide
Description
N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide is an organic compound that features a dibenzofuran moiety linked to a phenylpropanamide group Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Properties
IUPAC Name |
N-dibenzofuran-3-yl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(13-10-15-6-2-1-3-7-15)22-16-11-12-18-17-8-4-5-9-19(17)24-20(18)14-16/h1-9,11-12,14H,10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPFDADDBFVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide typically involves the following steps:
Formation of Dibenzofuran Core: Dibenzofuran can be synthesized from substituted phenols via O-arylation reaction and subsequent cyclization of diaryl ethers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), Friedel-Crafts reagents (e.g., aluminum chloride)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines
Substitution: Halogenated dibenzofuran derivatives
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibits this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis.
Tumor Necrosis Factor (TNF-α): Inhibits the production of TNF-α, which is involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which shares the dibenzofuran core structure.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Similar structure but with a nitrogen atom in the central ring.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide is unique due to its specific combination of the dibenzofuran core with a phenylpropanamide group, which imparts distinct chemical and biological properties. Its potential as a PTP1B inhibitor and its applications in various fields make it a compound of significant interest.
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